MK-9470 was developed by Merck Research Laboratories and has been extensively studied for its potential applications in clinical and preclinical settings. Its classification as an inverse agonist indicates that it not only binds to the CB1 receptor but also decreases its activity, contrasting with agonists that activate the receptor. The compound's high affinity for CB1R is evidenced by its low inhibitory concentration (IC50) of approximately 0.7 nM .
The synthesis of MK-9470 involves multiple steps, typically starting from the precursor compound N-((2S,3S)-3-(3-cyano-phenyl)-4-(4-hydroxyphenyl)butan-2-yl)-2-methyl-2-((5-methylpyridin-2-yl)oxy)propanamide. The synthesis process includes:
MK-9470 has a complex molecular structure characterized by several functional groups that contribute to its pharmacological properties. Its molecular formula is C₁₈H₁₈ClN₂O₂, and it features:
The detailed structure can be represented as follows:
MK-9470 participates in various chemical reactions primarily related to its binding interactions with CB1 receptors:
The mechanism of action of MK-9470 is centered on its role as an inverse agonist at the CB1 receptor:
MK-9470 has significant applications in both research and clinical settings:
The cannabinoid type 1 (CB1) receptor represents one of the most abundant G protein-coupled receptors in the mammalian central nervous system, with particularly high densities in cortical regions, hippocampus, basal ganglia, and cerebellum [1]. Functionally, CB1 receptors serve as primary mediators of endocannabinoid signaling—a retrograde neuromodulatory system that fine-tunes synaptic transmission by inhibiting neurotransmitter release. Presynaptic CB1 receptors regulate the release of GABA, glutamate, dopamine, and acetylcholine, thereby influencing critical processes including appetite regulation, emotional processing, motor coordination, and cognitive functions [8]. This extensive neuromodulatory role positions CB1 receptors as key contributors to the pathophysiology of diverse neuropsychiatric disorders.
Neuroimaging studies utilizing selective radiotracers have revealed CB1 receptor alterations across disease spectra:
Table 1: Regional CB1 Receptor Distribution in Mammalian Brain
Brain Region | Relative Receptor Density | Associated Functions |
---|---|---|
Cerebral Cortex | High | Cognition, executive function |
Hippocampus | High | Memory consolidation, stress response |
Basal Ganglia | High | Motor control, reward processing |
Cerebellum | Moderate-High | Motor coordination |
Hypothalamus | Moderate | Appetite regulation, energy homeostasis |
Brainstem | Low | Autonomic functions |
Early CB1 receptor imaging faced significant challenges due to the high lipophilicity of cannabinoid ligands, which contributed to excessive nonspecific binding and poor blood-brain barrier penetration. Initial radiotracers like [¹¹C]∆⁹-THC—the psychoactive component of cannabis—lacked sufficient specificity and affinity for quantitative imaging [1]. Subsequent developments included:
These limitations catalyzed the development of high-affinity, metabolically stable ¹⁸F-labeled ligands with optimized pharmacokinetic profiles for quantitative CB1 receptor imaging.
Table 2: Evolution of Key CB1 Receptor PET Radioligands
Radioligand | Isotope | Affinity (Kd/Ki, nM) | Brain Uptake (%ID) | Key Limitations |
---|---|---|---|---|
[¹¹C]∆⁹-THC | ¹¹C | 5–10 | <1% | Low specificity, high nonspecific binding |
[¹¹C]SR141716A | ¹¹C | 0.2–0.5 | 2–3% | Slow kinetics, high lipophilicity (logP=5.5) |
[¹¹C]OMAR | ¹¹C | 0.4 | 3–4% | Short half-life, metabolite interference |
[¹⁸F]FMPEP-d2 | ¹⁸F | 0.7 | ~2% | Moderate brain penetration |
[¹⁸F]MK-9470 | ¹⁸F | 0.7–0.9 | 3.2–4.9% | Hepatobiliary excretion |
[¹⁸F]MK-9470 (N-[2-(3-cyanophenyl)-3-(4-(2-[¹⁸F]fluoroethoxy)phenyl)-1-methylpropyl]-2-(5-methyl-2-pyridyloxy)-2-methylpropanamide) was engineered to overcome the limitations of prior CB1 radiotracers through strategic molecular design:
Table 3: Pharmacokinetic Properties of [¹⁸F]MK-9470
Parameter | Non-Human Primates | Humans |
---|---|---|
Injected Dose | Not reported | 251 ± 25 MBq |
Brain Uptake Peak | 60–90 min p.i. | 90–120 min p.i. |
Specific Binding Ratio | 4–5:1 (putamen) | 3.5–5:1 (cortical regions) |
Parent Fraction (60 min) | >85% | >80% |
Primary Excretion Route | Hepatobiliary | Hepatobiliary (85–90%) |
Test-Retest Variability | Not reported | 7% |
The tracer’s biodistribution profile facilitates whole-body imaging with an effective dose of 22.8 ± 4.3 μSv/MBq—comparable to other ¹⁸F-labeled radiopharmaceuticals. This allows multiple scans within recommended radiation safety limits [5].
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.:
CAS No.: 1242240-30-7